Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride
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Overview
Description
Preparation Methods
The synthesis of ethylbisiminomethylguaiacol manganese chloride involves the preparation of the ligand followed by complexation with manganese ions . The ligand, bis(salicylaldehyde)ethylenediamine, is synthesized by reacting ethylenediamine with salicylaldehyde in absolute ethanol . The resulting ligand is then complexed with manganese ions to form ethylbisiminomethylguaiacol manganese chloride . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and stability of the final product .
Chemical Reactions Analysis
Ethylbisiminomethylguaiacol manganese chloride undergoes several types of chemical reactions, primarily involving oxidation and reduction processes . The compound catalyzes the dismutation of superoxide radicals and the decomposition of hydrogen peroxide into water and oxygen . Common reagents used in these reactions include superoxide anions and hydrogen peroxide . The major products formed from these reactions are water and oxygen, which are harmless and beneficial to biological systems .
Scientific Research Applications
Ethylbisiminomethylguaiacol manganese chloride has a wide range of scientific research applications due to its potent antioxidant properties . In chemistry, it is used as a model compound to study the mechanisms of antioxidant enzymes . In biology and medicine, it has shown promise in reducing oxidative stress and mitigating damage in various disease models, including diabetes and neurodegenerative disorders . The compound is also utilized in the cosmetic industry for its ability to protect the skin from oxidative damage and improve overall skin health .
Mechanism of Action
The mechanism of action of ethylbisiminomethylguaiacol manganese chloride involves mimicking the activity of superoxide dismutase and catalase . The manganese ion at the core of the molecule acts as an electron acceptor and donor, facilitating the dismutation of superoxide radicals and the decomposition of hydrogen peroxide . This dual activity allows the compound to effectively neutralize reactive oxygen species and reduce oxidative stress in biological systems .
Comparison with Similar Compounds
Ethylbisiminomethylguaiacol manganese chloride is often compared to other antioxidant compounds such as superoxide dismutase and catalase . While superoxide dismutase and catalase are naturally occurring enzymes, ethylbisiminomethylguaiacol manganese chloride is a synthetic mimetic that offers greater stability and potency . Other similar compounds include ethylbisiminomethylguaiacol manganese chloride analogs like EUK-8, which also exhibit antioxidant properties but may differ in their specific activities and applications .
Properties
Molecular Formula |
C18H18ClMnN2O4- |
---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
manganese(2+);2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride |
InChI |
InChI=1S/C18H20N2O4.ClH.Mn/c1-23-15-7-3-5-13(17(15)21)11-19-9-10-20-12-14-6-4-8-16(24-2)18(14)22;;/h3-8,11-12,21-22H,9-10H2,1-2H3;1H;/q;;+2/p-3 |
InChI Key |
ZCNKLAVGNJEDNF-UHFFFAOYSA-K |
Canonical SMILES |
COC1=CC=CC(=C1[O-])C=NCCN=CC2=C(C(=CC=C2)OC)[O-].[Cl-].[Mn+2] |
Origin of Product |
United States |
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